![molecular formula C14H20ClNO2 B6140671 4-(4-phenoxybut-2-en-1-yl)morpholine hydrochloride](/img/structure/B6140671.png)
4-(4-phenoxybut-2-en-1-yl)morpholine hydrochloride
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Overview
Description
4-(4-phenoxybut-2-en-1-yl)morpholine hydrochloride is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is known for its unique properties and ability to interact with biological systems in a specific way. In
Mechanism of Action
The mechanism of action of 4-(4-phenoxybut-2-en-1-yl)morpholine hydrochloride involves its ability to bind to specific enzymes and receptors in the body. This binding inhibits the activity of these enzymes and receptors, leading to a variety of biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific enzymes and receptors it interacts with. It has been found to have anti-inflammatory, analgesic, and antitumor effects, among others.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(4-phenoxybut-2-en-1-yl)morpholine hydrochloride in lab experiments is its specificity. It can be used to selectively inhibit certain enzymes and receptors without affecting others, allowing for more precise and targeted research. However, its potency and specificity can also be a limitation, as it may interfere with other biological processes and cause unintended effects.
Future Directions
There are many potential future directions for research involving 4-(4-phenoxybut-2-en-1-yl)morpholine hydrochloride. Some possible areas of study include its role in cancer treatment, its effects on the immune system, and its potential as a therapeutic agent for neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 4-(4-phenoxybut-2-en-1-yl)morpholine hydrochloride involves the reaction of 4-phenoxy-2-butyn-1-ol with morpholine in the presence of hydrochloric acid. The resulting product is a white crystalline powder with a melting point of 174-176°C.
Scientific Research Applications
4-(4-phenoxybut-2-en-1-yl)morpholine hydrochloride has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of certain enzymes and receptors, making it a valuable tool for studying biological systems. It has also been used in the development of new drugs and therapies for various diseases.
properties
IUPAC Name |
4-[(E)-4-phenoxybut-2-enyl]morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-6-14(7-3-1)17-11-5-4-8-15-9-12-16-13-10-15;/h1-7H,8-13H2;1H/b5-4+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOYTEPQWLPFRB-FXRZFVDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC=CCOC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C/C=C/COC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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